molecular formula C36H44N4O7S B12318834 Fmoc-adma(pbf)-oh

Fmoc-adma(pbf)-oh

Cat. No.: B12318834
M. Wt: 676.8 g/mol
InChI Key: QQJCGHJCOJVEGE-UHFFFAOYSA-N
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Description

Fmoc-adma(pbf)-oh, also known as N-α-Fmoc-N,NÆ-δ-dimethyl-N,NÆ-δ-di-t.-butoxycarbonyl-L-arginine, is a derivative used in Fmoc solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing symmetric dimethyl-arginine residues into peptides during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-adma(pbf)-oh involves the protection of the arginine side chain with the pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group. The coupling can be carried out using standard activation methods, and the removal of the Boc (tert-butoxycarbonyl) protecting groups occurs during the TFA (trifluoroacetic acid)-mediated cleavage reaction .

Industrial Production Methods

Industrial production of this compound typically involves automated Fmoc-based solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-adma(pbf)-oh undergoes various chemical reactions, including:

    Substitution Reactions: The removal of protecting groups such as Boc and Fmoc.

    Coupling Reactions: Formation of peptide bonds during SPPS.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with symmetric dimethyl-arginine residues, which are useful in various biological studies .

Scientific Research Applications

Fmoc-adma(pbf)-oh has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, particularly those containing methylated arginine residues.

    Biology: Studied for its role in post-translational modifications and protein interactions.

    Medicine: Investigated for its potential in developing therapeutic peptides and understanding disease mechanisms.

    Industry: Utilized in the production of peptide-based drugs and biochemical research tools.

Mechanism of Action

The mechanism of action of Fmoc-adma(pbf)-oh involves the introduction of symmetric dimethyl-arginine residues into peptides. This modification can affect protein function, interactions, and stability. The molecular targets and pathways involved include protein methylation and arginine methyltransferases .

Properties

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

IUPAC Name

5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)

InChI Key

QQJCGHJCOJVEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C

Origin of Product

United States

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